methyl 4-({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}methyl)benzoate
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Description
Methyl 4-({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}methyl)benzoate is a useful research compound. Its molecular formula is C26H25N3O6 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.17433553 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}methyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:
- Binding Affinity : The compound interacts with various enzymes and receptors through hydrogen bonds and hydrophobic interactions. This binding can inhibit enzyme activity or alter signal transduction pathways.
- Gene Expression Modulation : It has been shown to affect gene expression related to apoptosis and cell proliferation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of death receptors and modulation of apoptotic pathways .
- Antibacterial Properties : The compound has shown potential against bacterial strains by disrupting bacterial cell wall synthesis and inhibiting metabolic pathways .
- CNS Activity : Research suggests that it may exhibit central nervous system (CNS) effects, potentially acting as an anticonvulsant or antidepressant .
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Antibacterial | Inhibits growth of bacterial strains | |
CNS Effects | Potential anticonvulsant properties |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : In vitro studies showed that the compound inhibited cell proliferation in HCT116 and SW480 colon cancer cell lines. The mechanism involved increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .
- Antibacterial Efficacy : A study focused on the antibacterial properties revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria through disruption of metabolic processes .
Properties
IUPAC Name |
methyl 4-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-33-21-11-8-17(15-22(21)34-2)12-14-28-24(30)23-20(5-4-13-27-23)29(26(28)32)16-18-6-9-19(10-7-18)25(31)35-3/h4-11,13,15H,12,14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYGKLIHAXWTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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